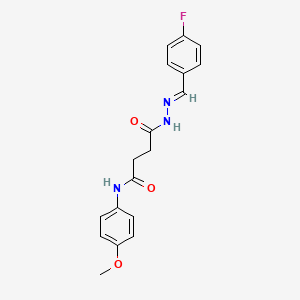![molecular formula C21H25N3O6 B11547731 4-methoxybenzyl (2E)-2-{4-[(2,4-dimethoxyphenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate](/img/structure/B11547731.png)
4-methoxybenzyl (2E)-2-{4-[(2,4-dimethoxyphenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxybenzyl (2E)-2-{4-[(2,4-dimethoxyphenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate is an organic compound with a complex structure that includes methoxybenzyl and dimethoxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxybenzyl (2E)-2-{4-[(2,4-dimethoxyphenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Common synthetic routes may involve the use of hydrazine derivatives, methoxybenzyl halides, and dimethoxyphenyl amines under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-methoxybenzyl (2E)-2-{4-[(2,4-dimethoxyphenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives .
Applications De Recherche Scientifique
4-methoxybenzyl (2E)-2-{4-[(2,4-dimethoxyphenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-methoxybenzyl (2E)-2-{4-[(2,4-dimethoxyphenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other hydrazinecarboxylates and derivatives with methoxybenzyl and dimethoxyphenyl groups. Examples include:
- 4-methoxybenzyl hydrazinecarboxylate
- 2,4-dimethoxyphenyl hydrazinecarboxylate
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C21H25N3O6 |
|---|---|
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
(4-methoxyphenyl)methyl N-[(E)-[4-(2,4-dimethoxyanilino)-4-oxobutan-2-ylidene]amino]carbamate |
InChI |
InChI=1S/C21H25N3O6/c1-14(11-20(25)22-18-10-9-17(28-3)12-19(18)29-4)23-24-21(26)30-13-15-5-7-16(27-2)8-6-15/h5-10,12H,11,13H2,1-4H3,(H,22,25)(H,24,26)/b23-14+ |
Clé InChI |
JVSRCXWMHSDULS-OEAKJJBVSA-N |
SMILES isomérique |
C/C(=N\NC(=O)OCC1=CC=C(C=C1)OC)/CC(=O)NC2=C(C=C(C=C2)OC)OC |
SMILES canonique |
CC(=NNC(=O)OCC1=CC=C(C=C1)OC)CC(=O)NC2=C(C=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-anthracen-9-ylmethylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11547651.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11547666.png)
![2,4-dibromo-6-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11547671.png)
![4-[(E)-{[(3-Methylphenyl)formamido]imino}methyl]phenyl 2-(acetyloxy)benzoate](/img/structure/B11547675.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide](/img/structure/B11547683.png)
![(3E)-N-(biphenyl-2-yl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11547691.png)
![Oxalamide, N-[2-(4-benzoylpiperazin-1-yl)ethyl]-N'-(p-tolyl)-](/img/structure/B11547695.png)
![4-chloro-2-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11547702.png)
![3-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B11547704.png)
![3-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11547708.png)
![[1-[(4-methylphenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate](/img/structure/B11547720.png)
![N-(2,5-dichlorophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11547727.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(3-bromophenoxy)acetohydrazide](/img/structure/B11547734.png)
